2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been used as precursors for heterocyclic synthesis and have been involved in various biological processes .
Mode of Action
For instance, 4-Methoxyphenethylamine, a compound with a similar methoxyphenyl structure, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with a similar thiophen-2-yl structure have been found to influence the oxidation of sulfides . .
Pharmacokinetics
The compound’s molecular weight, as indicated in one of the search results , could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to have various biological effects, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of organoboron compounds, which are valuable building blocks in organic synthesis, can be affected by air and moisture . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-methoxyphenylacetic acid: This can be synthesized from 4-methoxybenzyl chloride through a Grignard reaction followed by oxidation.
Amidation: The 4-methoxyphenylacetic acid is then converted to its corresponding acetamide by reacting with ammonia or an amine under appropriate conditions.
Coupling with thiophen-2-ylmethylamine: The final step involves coupling the acetamide derivative with thiophen-2-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Grignard reaction and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: 2-{4-[2-(4-hydroxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide.
Reduction: 2-{4-[2-(4-methoxyphenyl)amino]phenyl}-N-[(thiophen-2-yl)methyl]acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(4-hydroxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-{4-[2-(4-methoxyphenyl)amino]phenyl}-N-[(thiophen-2-yl)methyl]acetamide: Similar structure but with an amine group instead of an amide group.
N-(4-methoxyphenyl)acetamide: A simpler compound lacking the thiophen-2-ylmethyl group.
Uniqueness
The uniqueness of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl, acetamido, and thiophen-2-ylmethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-27-19-10-6-17(7-11-19)14-22(26)24-18-8-4-16(5-9-18)13-21(25)23-15-20-3-2-12-28-20/h2-12H,13-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCCGIVWXBLQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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